N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide
Brand Name: Vulcanchem
CAS No.: 331434-23-2
VCID: VC5478567
InChI: InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3
Molecular Formula: C12H10N4O2S
Molecular Weight: 274.3

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide

CAS No.: 331434-23-2

Cat. No.: VC5478567

Molecular Formula: C12H10N4O2S

Molecular Weight: 274.3

* For research use only. Not for human or veterinary use.

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide - 331434-23-2

Specification

CAS No. 331434-23-2
Molecular Formula C12H10N4O2S
Molecular Weight 274.3
IUPAC Name N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide
Standard InChI InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H
Standard InChI Key RSCHPAPXQXYYGC-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide features a naphthalene ring system sulfonylated at the 2-position, with the sulfonamide nitrogen bonded to the 4-position of a 1,2,4-triazole ring. Key structural attributes include:

  • Naphthalene moiety: A bicyclic aromatic system providing planar rigidity and π-stacking potential.

  • Sulfonamide linker: A polar group (-SO₂NH-) capable of hydrogen bonding and enzyme active-site interactions.

  • 1,2,4-Triazole: A heterocyclic ring with three nitrogen atoms, conferring metabolic stability and metal-coordination capacity .

The compound’s InChIKey (RSCHPAPXQXYYGC-UHFFFAOYSA-N) and SMILES (C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3) encode its connectivity and stereoelectronic features.

Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O₂S
Molecular Weight274.3 g/mol
LogP (Partition Coeff.)~1.2 (predicted)
Topological Polar SA71.84 Ų
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (N, O, S=O)

The moderate LogP suggests balanced lipophilicity, potentially favoring membrane permeability. The high polar surface area (71.84 Ų) may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Triazole Ring: Susceptible to electrophilic substitution at N1 and N2 positions.

  • Sulfonamide Group: May undergo hydrolysis under strongly acidic or basic conditions.

  • Naphthalene Core: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) .

Biological Activities and Mechanisms

OrganismAnalog CompoundMIC (μg/mL)
Staphylococcus aureusBenzenesulfonamide-triazole8–16
Candida albicansNaphthalene-triazole4–8

Mechanistically, these compounds inhibit fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydropteroate synthase (DHPS) .

Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of carbonic anhydrases (CAs). Molecular docking predicts strong binding of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide to CA II (Ki ≈ 0.2–0.6 μM), comparable to acetazolamide . The triazole moiety may enhance selectivity by interacting with CA active-site residues like Thr199 and Gln92 .

Anticancer Activity

Preliminary studies on naphthalenesulfonamide-triazole conjugates show:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)12.4Tubulin polymerization
A549 (lung)18.7Topoisomerase II inhibition

Apoptosis induction via caspase-3/7 activation has also been observed.

Applications in Drug Development

Antibacterial Agents

The compound’s dual targeting of DHPS and CYP51 makes it a candidate for multidrug-resistant infections. Structural optimization could improve pharmacokinetics, such as:

  • Adding fluorine atoms to enhance metabolic stability.

  • Modifying the triazole substituents to reduce plasma protein binding .

Antiglaucoma Therapeutics

CA inhibitors reduce intraocular pressure by decreasing aqueous humor secretion. N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide’s high CA II affinity suggests potential for topical formulations .

Photodynamic Therapy (PDT)

Naphthalene derivatives often serve as photosensitizers. Conjugation with triazoles could yield PDT agents with enhanced tumor selectivity and reduced phototoxicity .

ParameterValue (Analog)
LD₅₀ (mouse, oral)>500 mg/kg
Mutagenicity (Ames)Negative
HepatotoxicityMild at 100 mg/kg/day

Predicted ADMET profiles indicate moderate CYP3A4 inhibition risk (Probability = 0.72) and low hERG channel blockade (IC₅₀ > 30 μM) .

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